molecular formula C12H8BrClO3S B085139 Benzenesulfonic acid, 2-bromo-4-chlorophenyl ester CAS No. 13659-16-0

Benzenesulfonic acid, 2-bromo-4-chlorophenyl ester

Cat. No. B085139
CAS RN: 13659-16-0
M. Wt: 347.61 g/mol
InChI Key: GHBSPGHFHCNOMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenesulfonic acid, 2-bromo-4-chlorophenyl ester, also known as BCPS, is a chemical compound that has a wide range of applications in scientific research. It is a derivative of benzenesulfonic acid and is commonly used as a reagent in organic synthesis. BCPS is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol.

Scientific Research Applications

Benzenesulfonic acid, 2-bromo-4-chlorophenyl ester has a variety of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of aryl sulfonamides. Benzenesulfonic acid, 2-bromo-4-chlorophenyl ester is also used as a precursor to other compounds, such as 2-bromo-4-chlorophenyl hydrazine, which has shown promise as an anti-cancer agent. Benzenesulfonic acid, 2-bromo-4-chlorophenyl ester has also been used as a reagent in the synthesis of fluorescent dyes and as a catalyst in the synthesis of polymers.

Mechanism Of Action

The mechanism of action of Benzenesulfonic acid, 2-bromo-4-chlorophenyl ester is not well understood. However, it is believed to act as a nucleophile in organic reactions, particularly in the substitution of aryl sulfonamides. Benzenesulfonic acid, 2-bromo-4-chlorophenyl ester may also act as a catalyst in certain reactions, although more research is needed to fully understand its mechanism of action.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Benzenesulfonic acid, 2-bromo-4-chlorophenyl ester. However, it has been shown to be relatively non-toxic in animal studies. Benzenesulfonic acid, 2-bromo-4-chlorophenyl ester has also been shown to have low acute toxicity in rats and mice. Further research is needed to fully understand the biochemical and physiological effects of Benzenesulfonic acid, 2-bromo-4-chlorophenyl ester.

Advantages And Limitations For Lab Experiments

One advantage of using Benzenesulfonic acid, 2-bromo-4-chlorophenyl ester in lab experiments is its high purity and yield. Benzenesulfonic acid, 2-bromo-4-chlorophenyl ester is also relatively non-toxic, making it a safer alternative to other reagents. However, one limitation of using Benzenesulfonic acid, 2-bromo-4-chlorophenyl ester is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on Benzenesulfonic acid, 2-bromo-4-chlorophenyl ester. One area of interest is its potential as a precursor to anti-cancer agents. Further research is needed to fully understand the mechanism of action of Benzenesulfonic acid, 2-bromo-4-chlorophenyl ester and its potential as a therapeutic agent. Benzenesulfonic acid, 2-bromo-4-chlorophenyl ester may also have potential as a catalyst in certain reactions, and further research is needed to explore this possibility. Additionally, more research is needed to fully understand the biochemical and physiological effects of Benzenesulfonic acid, 2-bromo-4-chlorophenyl ester.

Synthesis Methods

The synthesis of Benzenesulfonic acid, 2-bromo-4-chlorophenyl ester involves the reaction of 2-bromo-4-chlorophenol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction takes place at room temperature and produces Benzenesulfonic acid, 2-bromo-4-chlorophenyl ester as a white crystalline solid. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.

properties

CAS RN

13659-16-0

Product Name

Benzenesulfonic acid, 2-bromo-4-chlorophenyl ester

Molecular Formula

C12H8BrClO3S

Molecular Weight

347.61 g/mol

IUPAC Name

(2-bromo-4-chlorophenyl) benzenesulfonate

InChI

InChI=1S/C12H8BrClO3S/c13-11-8-9(14)6-7-12(11)17-18(15,16)10-4-2-1-3-5-10/h1-8H

InChI Key

GHBSPGHFHCNOMH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Cl)Br

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Cl)Br

Other CAS RN

13659-16-0

synonyms

Benzenesulfonic acid, 2-bromo-4-chlorophenyl ester

Origin of Product

United States

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